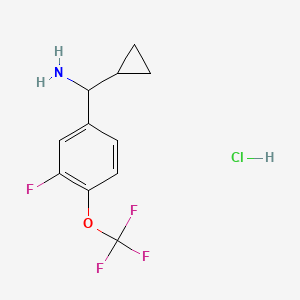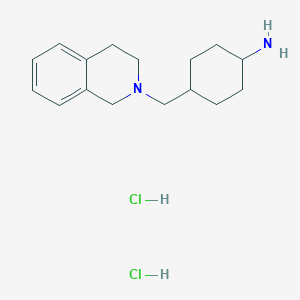
C-Cyclopropyl-C-(3-fluoro-4-trifluoromethoxy-phenyl)-methylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
C-Cyclopropyl-C-(3-fluoro-4-trifluoromethoxy-phenyl)-methylamine hydrochloride is a synthetic organic compound that features a cyclopropyl group, a fluorinated phenyl ring, and a methylamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of C-Cyclopropyl-C-(3-fluoro-4-trifluoromethoxy-phenyl)-methylamine hydrochloride typically involves multiple steps:
Formation of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Introduction of the Fluorinated Phenyl Ring: This step may involve nucleophilic aromatic substitution reactions, where a fluorinated phenyl precursor is reacted with appropriate nucleophiles.
Attachment of the Methylamine Group: This can be done through reductive amination, where an aldehyde or ketone intermediate is reacted with methylamine in the presence of a reducing agent like sodium cyanoborohydride.
Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl group or the methylamine moiety.
Reduction: Reduction reactions could target the aromatic ring or any carbonyl intermediates formed during synthesis.
Substitution: The fluorinated phenyl ring may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
C-Cyclopropyl-C-(3-fluoro-phenyl)-methylamine hydrochloride: Lacks the trifluoromethoxy group.
C-Cyclopropyl-C-(4-trifluoromethoxy-phenyl)-methylamine hydrochloride: Different substitution pattern on the phenyl ring.
C-Cyclopropyl-C-(3-chloro-4-trifluoromethoxy-phenyl)-methylamine hydrochloride: Chlorine instead of fluorine.
Uniqueness
The presence of both the cyclopropyl group and the highly fluorinated phenyl ring makes C-Cyclopropyl-C-(3-fluoro-4-trifluoromethoxy-phenyl)-methylamine hydrochloride unique. These structural features can impart distinct chemical and biological properties, such as increased metabolic stability and enhanced binding affinity to certain molecular targets.
Propiedades
Fórmula molecular |
C11H12ClF4NO |
|---|---|
Peso molecular |
285.66 g/mol |
Nombre IUPAC |
cyclopropyl-[3-fluoro-4-(trifluoromethoxy)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C11H11F4NO.ClH/c12-8-5-7(10(16)6-1-2-6)3-4-9(8)17-11(13,14)15;/h3-6,10H,1-2,16H2;1H |
Clave InChI |
MFARICXFMHBDMH-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(C2=CC(=C(C=C2)OC(F)(F)F)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![O-[2-(3-chlorophenyl)ethyl]hydroxylamine](/img/structure/B12072752.png)


![Isothiazolo[5,4-c]pyridin-3(2H)-one, 2-(1,1-dimethylethyl)-, 1,1-dioxide](/img/structure/B12072780.png)


![N-[(3S)-2-oxothiolan-3-yl]acetamide](/img/structure/B12072795.png)

![6-[3-(2,3,3a,4,5,6a-Hexahydrofuro[2,3-b]furan-4-yloxycarbonylamino)-1-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-4-phenylbutan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12072814.png)





